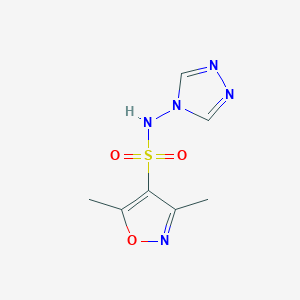![molecular formula C21H21N3O3S B12188368 N-(2H-1,3-benzodioxol-5-yl)-1-[(1,3-benzothiazol-2-yl)methyl]piperidine-4-carboxamide](/img/structure/B12188368.png)
N-(2H-1,3-benzodioxol-5-yl)-1-[(1,3-benzothiazol-2-yl)methyl]piperidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2H-1,3-benzodioxol-5-yl)-1-[(1,3-benzothiazol-2-yl)methyl]piperidine-4-carboxamide is a complex organic compound that features a combination of benzodioxole, benzothiazole, and piperidine moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2H-1,3-benzodioxol-5-yl)-1-[(1,3-benzothiazol-2-yl)methyl]piperidine-4-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the benzodioxole and benzothiazole intermediates, followed by their coupling with a piperidine derivative. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route for scalability. This includes the use of continuous flow reactors, automated synthesis equipment, and stringent quality control measures to produce the compound in large quantities while maintaining high purity and consistency.
Chemical Reactions Analysis
Types of Reactions
N-(2H-1,3-benzodioxol-5-yl)-1-[(1,3-benzothiazol-2-yl)methyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles or electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformation.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe or ligand in biochemical assays.
Medicine: Potential therapeutic applications due to its unique structural features.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of this compound would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzodioxole and benzothiazole derivatives, as well as piperidine-based molecules. Examples include:
- 1,3-benzodioxole-5-carboxamide derivatives
- 1,3-benzothiazol-2-ylmethyl derivatives
- Piperidine-4-carboxamide derivatives
Uniqueness
The uniqueness of N-(2H-1,3-benzodioxol-5-yl)-1-[(1,3-benzothiazol-2-yl)methyl]piperidine-4-carboxamide lies in its combined structural features, which may confer distinct chemical and biological properties compared to its individual components or other similar compounds.
Properties
Molecular Formula |
C21H21N3O3S |
|---|---|
Molecular Weight |
395.5 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-yl)-1-(1,3-benzothiazol-2-ylmethyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C21H21N3O3S/c25-21(22-15-5-6-17-18(11-15)27-13-26-17)14-7-9-24(10-8-14)12-20-23-16-3-1-2-4-19(16)28-20/h1-6,11,14H,7-10,12-13H2,(H,22,25) |
InChI Key |
IAWWOFRNIMVSSY-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)NC2=CC3=C(C=C2)OCO3)CC4=NC5=CC=CC=C5S4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(2,4-dimethoxyphenyl)-4-oxo-4-(1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)butanamide](/img/structure/B12188288.png)
![N-(2H-1,3-benzodioxol-5-yl)-1-[2-(1-benzyl-2,5-dimethyl-1H-pyrrol-3-yl)-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B12188289.png)

![Glycine, N-[2-(6,7-dimethyl-3-benzofuranyl)acetyl]-](/img/structure/B12188304.png)
![N-(2-{[(3-methoxyphenyl)carbonyl]amino}ethyl)-1H-indole-3-carboxamide](/img/structure/B12188323.png)
![2-{[4-methyl-5-(trifluoromethyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(naphthalen-2-yl)ethan-1-one](/img/structure/B12188328.png)


![(1-((1H-benzo[d]imidazol-2-yl)methyl)piperidin-4-yl)(4-(2,3-dichlorophenyl)piperazin-1-yl)methanone](/img/structure/B12188348.png)

![5-methoxy-1-methyl-N-(3-{[(2Z)-4-methyl-1,3-thiazol-2(3H)-ylidene]amino}-3-oxopropyl)-1H-indole-2-carboxamide](/img/structure/B12188362.png)
![2'-Methylspiro[4,17-dioxatetracyclo[8.7.0.03,8.011,15]heptadeca-1(10),2,8,11(15)-tetraene-5,1'-cyclohexane]-16-one](/img/structure/B12188363.png)
![(4E)-4-[furan-2-yl(hydroxy)methylidene]-5-(4-hydroxyphenyl)-1-(5-methyl-1,2-oxazol-3-yl)pyrrolidine-2,3-dione](/img/structure/B12188364.png)
![N-[(2Z)-1,3-benzothiazol-2(3H)-ylidene]-2-(6-fluoro-1H-indol-1-yl)acetamide](/img/structure/B12188375.png)
